L-2-Aminobutyric Acid-d6
CAS No.:
Cat. No.: VC16657143
Molecular Formula: C4H9NO2
Molecular Weight: 109.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H9NO2 |
|---|---|
| Molecular Weight | 109.16 g/mol |
| IUPAC Name | (2S)-2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid |
| Standard InChI | InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3,2D2,3D |
| Standard InChI Key | QWCKQJZIFLGMSD-MADGHGEDSA-N |
| Isomeric SMILES | [2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])[2H])N |
| Canonical SMILES | CCC(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
L-2-Aminobutyric Acid-d6 is characterized by the systematic IUPAC name (2S)-2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid, reflecting its six deuterium substitutions at the 2, 3, and 4 positions of the carbon chain. The isotopic enrichment enhances its utility in mass spectrometry and nuclear magnetic resonance (NMR) studies, where deuterium’s lower spin quantum number () reduces signal splitting, simplifying spectral analysis.
Table 1: Comparative Chemical Properties of L-2-Aminobutyric Acid-d6 and Its Non-Deuterated Analog
| Property | L-2-Aminobutyric Acid-d6 | L-2-Aminobutyric Acid |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 109.16 | 103.12 |
| CAS Number | Not disclosed | 1492-24-6 |
| Specific Rotation | N/A | (5N HCl) |
| Melting Point | N/A | |
| Water Solubility | N/A | 22.7 g/100 mL (22°C) |
The non-deuterated form, L-2-aminobutyric acid, exhibits a melting point of and significant water solubility (22.7 g/100 mL at 22°C) . The deuterated variant’s physicochemical properties remain less documented, though its increased molecular weight and isotopic labeling are pivotal for traceability in complex biological matrices.
Synthesis and Optimization Strategies
Enzymatic vs. Chemical Synthesis
L-2-Aminobutyric Acid-d6 is synthesized via enzymatic transamination, which offers superior yield (85–92%) and cost efficiency compared to traditional chemical methods. The enzymatic process utilizes immobilized transaminases under optimized conditions:
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pH Range: 7.0–9.0
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Temperature: 15–40°C
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Substrate Specificity: L-threonine and L-aspartic acid as precursors .
Chemical synthesis, while feasible, involves multi-step reactions requiring harsh reagents, resulting in lower yields (∼60%) and higher purification costs.
Applications in Biomedical Research
Receptor Antagonism and Metabolic Studies
As a receptor antagonist, L-2-Aminobutyric Acid-d6 inhibits GABA and GABA receptors, modulating neuronal excitability and synaptic plasticity. Its deuterated structure enables precise tracking in metabolic flux analyses, particularly in studies of:
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Glutathione Biosynthesis: Participation in the γ-glutamyl cycle, influencing redox homeostasis .
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Osteoporosis Biomarkers: Correlations between aminobutyric acid isomers (e.g., GABA, D-BAIBA) and bone mineral density (BMD) in clinical cohorts .
Table 2: Key Research Findings Involving L-2-Aminobutyric Acid-d6
Biological Significance and Mechanistic Insights
Structural Mimicry of GABA
Though non-neuroactive, L-2-Aminobutyric Acid-d6’s structural resemblance to GABA allows it to compete for binding sites on GABA receptors and transporters. This property is exploited in:
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Drug Discovery: Screening for novel antiepileptics and anxiolytics.
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Enzyme Inhibition Studies: Targeting glutamic acid decarboxylase (GAD) and GABA transaminase .
Role in Metabolic Engineering
In Escherichia coli and Saccharomyces cerevisiae, L-2-Aminobutyric Acid-d6 serves as a precursor for nonribosomal peptides, enhancing yield in heterologous expression systems .
Analytical Methodologies and Quantification
LC-MS/MS-Based Detection
Quantification of L-2-Aminobutyric Acid-d6 in biological samples employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. Key parameters include:
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Limit of Quantification (LOQ): 0.1 nM (human plasma)
Future Directions and Clinical Implications
Emerging research underscores L-2-Aminobutyric Acid-d6’s potential in:
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